REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9](=O)[CH2:10]N(C)C)[CH:5]=[CH:6][CH:7]=1.[Cl-].[NH2:16][C:17]([NH2:19])=[NH2+:18].[O-]CC.[Na+].Cl>CCO>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:9]=[CH:10][N:16]=[C:17]([NH2:19])[N:18]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)CC(CN(C)C)=O
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
[Cl-].NC(=[NH2+])N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
Extract with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate and condense
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C1=NC(=NC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.72 mmol | |
AMOUNT: MASS | 930 mg | |
YIELD: CALCULATEDPERCENTYIELD | 31.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |